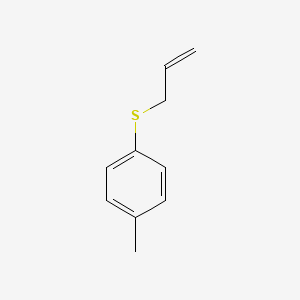

Allyl(4-methylphenyl) sulfide

Description

Contextualization of Allyl(4-methylphenyl) Sulfide (B99878) within Thioether Chemistry

Thioethers, or sulfides, are a class of organosulfur compounds characterized by a sulfur atom bonded to two organic substituents (R-S-R'). wikipedia.orglibretexts.org They are the sulfur analogues of ethers and are integral to organic chemistry. wikipedia.orglibretexts.org Thioethers are noted for their distinct, often strong odors and are less polar and less water-soluble than their alcohol counterparts, thiols. wikipedia.orgteachy.app

Allyl(4-methylphenyl) sulfide fits within the sub-class of aryl alkyl thioethers. It possesses an allyl group (a three-carbon chain with a double bond) and a p-tolyl group (a benzene (B151609) ring substituted with a methyl group) attached to the sulfur atom. This structure imparts a unique combination of reactivity. The sulfur atom, with its lone pairs of electrons, can act as a nucleophile, while the allyl group provides a site for various transformations, including rearrangements and additions. The p-tolyl group influences the electronic properties of the sulfur atom, which can affect its reactivity in chemical reactions. cmu.edu

Thioethers are significant building blocks in the synthesis of a wide range of molecules, including pharmaceuticals, agrochemicals, and polymers. chemrevlett.comnih.gov The development of new and efficient methods for creating carbon-sulfur bonds is an active area of research, driven by the desire for more sustainable and atom-economical processes. chemrevlett.com

Significance of Allylic Sulfides in Organic Synthesis and Related Disciplines

Allylic sulfides, the specific family to which this compound belongs, are particularly valuable intermediates in organic synthesis. psu.edu Their utility stems from the unique reactivity conferred by the allyl group in proximity to the sulfur atom.

One of the most notable reactions of allylic sulfides is the acs.orgontosight.ai-sigmatropic rearrangement . This process, often catalyzed by transition metals like copper or rhodium, involves the formation of a sulfur ylide intermediate, which then rearranges to form a new carbon-carbon bond. cmu.edunih.gov This reaction is a powerful tool for constructing complex molecular architectures with high stereoselectivity. cmu.edunih.gov

Furthermore, allylic sulfides are recognized as privileged substrates in olefin metathesis , a powerful reaction for forming carbon-carbon double bonds. beilstein-journals.org The presence of the allylic sulfur atom can enhance the rate and efficiency of metathesis reactions, even in complex environments like aqueous media and on protein surfaces. beilstein-journals.org This has expanded the application of olefin metathesis into the realm of chemical biology for the modification of peptides and proteins. beilstein-journals.orggoogle.com

The reactivity of the double bond in allylic sulfides also allows for a variety of other transformations, making them versatile precursors for more complex molecules. ontosight.ai Their ability to participate in tandem reactions, where multiple transformations occur in a single pot, further highlights their synthetic utility. thieme-connect.com

Overview of Key Research Trajectories Pertaining to this compound

Research specifically involving this compound has explored its synthesis and its role as a precursor in various chemical transformations.

Synthesis: The preparation of this compound can be achieved through several methods. A common approach involves the reaction of an allyl halide, such as allyl bromide, with a salt of p-toluenethiol (also known as p-thiocresol). prepchem.com One documented synthesis describes the reaction of allyl bromide with p-tolylthio(trimethyl)silane in a mixture of acetonitrile (B52724) and hexamethylphosphoric triamide, yielding the desired product in good yield. prepchem.com Another method involves dissolving p-methylthiophenol in tetrahydrofuran (B95107), treating it with sodium hydride, and then adding allyl bromide. google.com

Reactions and Applications: A significant area of research has been the use of this compound in rearrangement reactions. It serves as a substrate in studies of the Claisen rearrangement of allyl aryl sulfides , a thermal or acid-catalyzed process that can lead to the formation of ortho-allylthiophenols. acs.orgacs.org

The compound is also a precursor to its oxidized forms, Allyl(4-methylphenyl) sulfoxide (B87167) and Allyl(4-methylphenyl) sulfone. The sulfoxide can be prepared by the controlled oxidation of the sulfide, for instance, using hydrogen peroxide in ethanol. google.com The corresponding sulfone is a stable compound used as a building block in further syntheses. ontosight.ai Heating allyl p-tolyl sulfone with sodium hydroxide (B78521) is one method to produce methyl p-tolyl sulfone. orgsyn.org

Moreover, this compound has been utilized in the study of transition-metal-catalyzed reactions. For example, its reaction with palladium(0) complexes has been investigated to understand the oxidative addition of the carbon-sulfur bond to the metal center, a fundamental step in many catalytic cycles. uni-muenster.de It has also been used in the development of biocatalytic reactions, where engineered enzymes catalyze transformations like the Doyle-Kirmse reaction, which involves a acs.orgontosight.ai-sigmatropic rearrangement. nih.gov

Data Tables

Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1516-28-5 | epa.gov |

| Molecular Formula | C₁₀H₁₂S | N/A |

| Boiling Point | 110-111 °C at 14 mmHg | prepchem.com |

| Refractive Index (n_D^25) | 1.5644 | prepchem.com |

Spectroscopic Data for this compound

| Type | Data | Source |

|---|---|---|

| ¹H NMR (CDCl₃) | δ (ppm): 7.25 (d, 2H), 7.07 (d, 2H), 5.85-5.91 (m, 1H), 5.05-5.13 (m, 2H), 3.51 (d, 2H), 2.33 (s, 3H) | researchgate.net |

| ¹³C NMR (CDCl₃) | δ (ppm): 136.7, 133.9, 132.3, 130.7, 129.6, 117.4, 37.9, 21.1 | researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-prop-2-enylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12S/c1-3-8-11-10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBJCIINHQWDMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80282988 | |

| Record name | Allyl(4-methylphenyl) sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1516-28-5 | |

| Record name | NSC29050 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allyl(4-methylphenyl) sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Allyl 4 Methylphenyl Sulfide

Established Synthetic Pathways

Traditional methods for the synthesis of Allyl(4-methylphenyl) sulfide (B99878) primarily rely on fundamental organic reactions that are well-documented in chemical literature. These pathways are valued for their reliability and straightforward execution.

Nucleophilic Substitution Reactions Involving Thiolates

One of the most common and direct methods for constructing the C–S bond in Allyl(4-methylphenyl) sulfide is through a nucleophilic substitution reaction. This approach involves the generation of a thiolate anion from a thiol precursor, which then acts as a potent nucleophile.

The typical procedure involves the deprotonation of 4-methylthiophenol (also known as p-toluenethiol) using a suitable base to form the corresponding 4-methylbenzenethiolate anion. This thiolate then displaces a leaving group from an allyl electrophile, such as allyl bromide or allyl chloride, in a classic SN2 reaction to yield the desired thioether. A variety of bases and solvent systems can be employed to facilitate this transformation. For instance, the reaction of 2-methylbenzenethiol (B91028) with allyl bromide can be effectively carried out using a 15% aqueous sodium hydroxide (B78521) solution at elevated temperatures. cmu.edu Another approach involves the reaction of p-tolylthio(trimethyl)silane with allyl bromide in a mixture of acetonitrile (B52724) and hexamethylphosphoric triamide, which proceeds to completion at room temperature, yielding this compound in high yield. prepchem.com A transalkylation method has also been reported where 4-(methylthio)-phenol is heated with an organic halide like allyl chloride, leading to the formation of the corresponding allylthio-phenol. google.com

The table below summarizes representative conditions for this synthetic strategy.

| Thiol Source | Allyl Source | Base/Promoter | Solvent | Conditions | Yield | Reference |

| 4-Methylbenzenethiol | Allyl Bromide | 15% aq. NaOH | - | 50 °C | Good | cmu.edu |

| p-Tolylthio(trimethyl)silane | Allyl Bromide | - | Acetonitrile / HMPA | Room Temp, 20 min | 85% | prepchem.com |

| 4-(methylthio)-phenol | Allyl Chloride | - | - | 155 °C, 36 hours | - | google.com |

This table presents data from analogous or related syntheses to illustrate the general conditions.

Thiol-Ene Addition Reactions for this compound Precursors

The thiol-ene reaction, also known as alkene hydrothiolation, is a powerful and efficient method for forming carbon-sulfur bonds, often categorized under the umbrella of "click chemistry" due to its high yields, stereoselectivity, and favorable thermodynamics. wikipedia.org This reaction proceeds via the addition of a thiol to an alkene (an 'ene'). wikipedia.orgthieme-connect.de The process can be initiated through either a free-radical pathway or a nucleophilic Michael addition. wikipedia.org

The free-radical mechanism is most common and can be initiated by UV light, heat, or a radical initiator. wikipedia.orgrsc.org This process generates a thiyl radical (RS•) from the thiol. wikipedia.org The thiyl radical then adds to the alkene in an anti-Markovnikov fashion, creating a carbon-centered radical intermediate. wikipedia.orgsci-hub.se A subsequent chain-transfer step with another thiol molecule yields the thioether product and regenerates a thiyl radical, which continues the chain reaction. wikipedia.orgsci-hub.se This method is highly versatile and can be applied to various alkenes, including those with allyl groups. rsc.org

While direct synthesis of this compound would require the addition of 4-methylthiophenol to allene, the thiol-ene reaction is more broadly applied in the functionalization of molecules containing double bonds, making it a key strategy for preparing complex structures derived from allyl sulfide precursors.

Advanced and Catalytic Synthetic Approaches

Modern synthetic chemistry has introduced sophisticated catalytic systems that offer enhanced efficiency, selectivity, and milder reaction conditions for the synthesis of thioethers like this compound.

Metal-Mediated Allylation Strategies for this compound

Transition-metal catalysis provides a versatile platform for the allylation of thiols. Metals such as palladium, copper, and indium have been successfully employed to facilitate the formation of the C–S bond in allyl sulfides. researchgate.netresearchgate.net

Palladium-catalyzed reactions, particularly the Tsuji-Trost allylic alkylation, are prominent in this area. rsc.org This reaction typically involves the coupling of a nucleophile, such as a thiolate, with an allyl precursor bearing a leaving group (e.g., acetate (B1210297), carbonate, or pivalate). rsc.orgnih.gov The mechanism involves the oxidative addition of a Pd(0) complex to the allylic substrate to form a π-allylpalladium(II) intermediate, which is then attacked by the thiolate nucleophile. nih.gov

Other metal-based systems have also proven effective. For example, nano-sized indium oxide has been shown to be an efficient catalyst for the reaction between thiols and chlorides. researchgate.net Furthermore, zinc metal can be used to promote the cleavage of disulfide bonds (e.g., di-p-tolyl disulfide) to generate a zinc thiolate in situ, which subsequently reacts with an allyl bromide to furnish the corresponding allyl sulfide. researchgate.net Copper has also been used in the catalysis of reactions involving allyl sulfides. cmu.edu

The table below showcases various metal-mediated approaches.

| Metal/Catalyst | Thiol Source | Allyl Source | Key Features | Reference |

| Palladium | Thiol | Allyl Acetate/Carbonate | Tsuji-Trost type reaction, versatile for various nucleophiles. | rsc.org |

| Zinc | Diaryl Disulfide | Allyl Bromide | In situ generation of zinc thiolate from disulfide. | researchgate.net |

| Indium (nano-In₂O₃) | Thiol | Allyl Chloride | Heterogeneous catalysis, efficient for less reactive chlorides. | researchgate.net |

| Copper | Thiol | Allyl Bromide | Used in asymmetric synthesis and rearrangement reactions. | cmu.edu |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to develop more sustainable and environmentally benign synthetic routes. royalsocietypublishing.org These principles include the use of safer solvents, renewable materials, catalysts, and energy-efficient conditions. royalsocietypublishing.org

In the context of this compound synthesis, several greener approaches have been explored:

Aqueous and Solvent-Free Conditions : Performing reactions in water or without any solvent minimizes the use of volatile and often hazardous organic solvents. royalsocietypublishing.orgorganic-chemistry.org A highly selective anti-Markovnikov addition of thiols to unactivated alkenes has been demonstrated in water at room temperature without any additives. organic-chemistry.org Solvent-free synthesis of renewable adhesives from allyl sulfides found in garlic oil has also been achieved through heating, showcasing a sustainable approach. rsc.org

Recoverable Catalysts : The use of magnetically recoverable nanocatalysts enhances sustainability by allowing for the simple separation and reuse of the catalyst, which reduces waste and operational costs. bohrium.comrsc.org

Catalyst-Free Methods : Some syntheses of sulfides can be achieved under catalyst-free conditions, such as a one-pot, thiol-free method using potassium thioacetate (B1230152) and Oxone® under green conditions. researchgate.net

Chemical Reactivity and Transformations of Allyl 4 Methylphenyl Sulfide

Oxidation Reactions of Allyl(4-methylphenyl) Sulfide (B99878)

The oxidation of the sulfide moiety is a fundamental transformation, leading to the formation of sulfoxides and sulfones. These reactions are central to synthetic organic chemistry as they modify the electronic properties and reactivity of the sulfur center. acsgcipr.org

Synthesis of Sulfoxide (B87167) Derivatives

The selective oxidation of Allyl(4-methylphenyl) sulfide to its corresponding sulfoxide, Allyl(4-methylphenyl) sulfoxide, is a common and controllable process. This transformation requires careful selection of the oxidizing agent and reaction conditions to prevent over-oxidation to the sulfone. acsgcipr.orgnih.gov

A variety of reagents can accomplish this transformation. jchemrev.com Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used oxidant for this purpose. For instance, the oxidation of a similar compound, methyl p-tolyl sulfide, to methyl p-tolyl sulfoxide was achieved in 77% yield using 1.1 equivalents of m-CPBA in dichloromethane (B109758) (CH2Cl2) at room temperature over one hour. acs.org Another study demonstrated that using 1.2 equivalents of m-CPBA in tetrahydrofuran (B95107) (THF) at 0°C is effective for converting various sulfides to sulfoxides. derpharmachemica.com Hydrogen peroxide (H2O2) in glacial acetic acid also serves as a "green" and highly selective system for oxidizing sulfides to sulfoxides in excellent yields (90-99%) without the need for a metal catalyst. nih.gov Other reagents like sodium periodate (B1199274) (NaIO4) and iodosobenzene (B1197198) are also effective for this conversion, particularly for sensitive substrates. jchemrev.comacs.org

Photochemical aerobic oxidation presents another method, where the selectivity for sulfoxide over sulfone can be influenced by the irradiation wavelength. rsc.org For some substrates, the addition of water can accelerate the reaction and suppress the formation of the sulfone byproduct. rsc.org

| Oxidizing Agent | Solvent | Temperature | Key Conditions | Product | Ref |

| m-CPBA | Dichloromethane | Room Temp. | 1.1 equivalents | Allyl(4-methylphenyl) sulfoxide | acs.org |

| m-CPBA | Tetrahydrofuran | 0 °C | 1.2 equivalents | Allyl(4-methylphenyl) sulfoxide | derpharmachemica.com |

| H₂O₂ | Glacial Acetic Acid | Room Temp. | Transition-metal-free | Allyl(4-methylphenyl) sulfoxide | nih.gov |

| NaIO₄ | Various | - | Selective for sulfoxide | Allyl(4-methylphenyl) sulfoxide | acs.org |

Formation of Sulfone Derivatives

Further oxidation of either the sulfide or the sulfoxide yields the corresponding sulfone, Allyl(4-methylphenyl) sulfone. This transformation typically requires stronger oxidizing conditions or a higher stoichiometric ratio of the oxidant compared to sulfoxide synthesis. jchemrev.com

Commonly used oxidizing agents for this purpose include potassium permanganate (B83412) and excess m-CPBA. researchgate.net One study noted that oxidizing a sulfide with m-CPBA in dichloromethane at a higher temperature (35°C) favored the formation of the sulfone. derpharmachemica.com Hydrogen peroxide can also be used to synthesize sulfones, often in the presence of an acid catalyst like acetic acid and a promoter like Amberlyst 15. In such systems, it is believed that peracetic acid, formed in situ, is the active species responsible for the oxidation of the sulfoxide to the sulfone. researchgate.net The synthesis of allyl p-tolyl sulfone has been documented through the oxidation of the parent sulfide. ontosight.aiorgsyn.org For example, the oxidation of a sulfide to a sulfone can be achieved using m-CPBA at 0°C without affecting other sensitive groups like a pendant allyl moiety. nih.gov

| Starting Material | Oxidizing Agent | Solvent | Temperature | Key Conditions | Product | Ref |

| This compound | m-CPBA | Dichloromethane | 35 °C | Excess oxidant | Allyl(4-methylphenyl) sulfone | derpharmachemica.com |

| Allyl(4-methylphenyl) sulfoxide | H₂O₂ / Acetic Acid | - | Elevated | Amberlyst 15 catalyst | Allyl(4-methylphenyl) sulfone | researchgate.net |

| This compound | m-CPBA | - | 0 °C | - | Allyl(4-methylphenyl) sulfone | nih.gov |

Mechanistic Aspects of Oxidative Transformations

The mechanism of sulfide oxidation is generally understood to involve a nucleophilic attack by the sulfur atom on an electrophilic oxygen atom of the oxidizing agent. nih.govresearchgate.net

In oxidations using peroxides, such as H2O2 or m-CPBA, the process is thought to be a one-step oxygen-transfer mechanism. The sulfur atom's highest occupied molecular orbital (HOMO) attacks the peroxide's lowest unoccupied molecular orbital (LUMO), which is centered on the O-O bond. This leads to the simultaneous formation of the S=O bond and the cleavage of the O-O bond, forming the sulfoxide. researchgate.net Further oxidation to the sulfone proceeds via the same mechanism, with the sulfoxide acting as the nucleophile. researchgate.net

In photochemical oxidations, two mechanistic pathways are often considered. One involves the generation of singlet oxygen, which then oxidizes the sulfide. The other pathway involves a single electron transfer (SET) from the sulfide to an excited photocatalyst, forming a sulfide radical cation. This radical cation then reacts with superoxide (B77818) or triplet oxygen to yield the sulfoxide. rsc.org For alkyl aryl sulfides, the singlet oxygen mechanism is often the major pathway. rsc.org

Other mechanisms can also be at play depending on the reagents. With hypochlorous acid (HOCl), the reaction is proposed to proceed via a polar mechanism involving intermediates like chlorosulfonium cations (R₂SCl⁺). researchgate.net

Rearrangement Reactions Involving this compound and Its Derivatives

The allyl sulfide and its corresponding sulfoxide are precursors to fascinating and synthetically useful rearrangement reactions. These transformations typically involve the formation of reactive intermediates like sulfur ylides or activated sulfonium (B1226848) ions.

Sigmatropic Rearrangements (e.g.,researchgate.netwikipedia.org-Sigmatropic Rearrangement of Sulfur Ylides)

The researchgate.netwikipedia.org-sigmatropic rearrangement is a powerful C-C bond-forming reaction characteristic of allyl sulfonium ylides. acs.org This reaction, often referred to as the Doyle-Kirmse reaction when initiated by a metal carbene, proceeds through a highly ordered, five-membered cyclic transition state. sci-hub.sechemrxiv.org

The general process begins with the formation of a sulfur ylide from this compound. This can be achieved by reacting the sulfide with a metal carbene, typically generated from a diazo compound in the presence of a copper(I) or rhodium(II) catalyst. sci-hub.secmu.eduresearchgate.net The chiral metal carbenoid attacks one of the lone pairs on the sulfur atom to form an optically active sulfur ylide intermediate. cmu.edu This ylide then rapidly undergoes a researchgate.netwikipedia.org-sigmatropic rearrangement, where the bond between the sulfur and the allyl group's γ-carbon is formed as the original C-S bond is cleaved. rsc.org This process transfers chirality from the sulfur atom to a new stereogenic carbon center in the product, a homoallylic sulfide. cmu.edu

The mechanism can proceed through either a metal-bound ylide or a free ylide, depending on the substrates and catalyst system. acs.orgscispace.com For sulfonium ylides, the formation of a free ylide which then undergoes rearrangement is often favored. acs.org The Sommelet-Hauser rearrangement is a related process that can compete, especially with benzylic sulfides, involving deprotonation and rearrangement through an aromatic ring. rsc.orgnih.gov

Pummerer and Related Transformations

The Pummerer rearrangement is a characteristic reaction of sulfoxides, converting them into α-acyloxy thioethers. wikipedia.orgsynarchive.com The reaction requires an activating agent, most commonly acetic anhydride (B1165640) (Ac₂O). numberanalytics.comnumberanalytics.com

The mechanism starts with the acylation of the sulfoxide oxygen atom of Allyl(4-methylphenyl) sulfoxide by acetic anhydride, forming an acetoxysulfonium ion and releasing an acetate (B1210297) ion. wikipedia.orgyoutube.com The acetate ion then acts as a base, abstracting a proton from the α-carbon (the carbon adjacent to the sulfur in the allyl group) to induce an elimination. This generates a cationic-thial intermediate (a sulfenium ion). wikipedia.org Finally, the acetate ion attacks this electrophilic intermediate at the carbon, yielding the α-acetoxy thioether product. wikipedia.orgyoutube.com

This rearrangement is a powerful tool for functionalizing the α-position of a sulfide. Besides acetic anhydride, other activators like trifluoroacetic anhydride can be used, and various nucleophiles can trap the thial intermediate, leading to the formation of new C-C or C-heteroatom bonds. wikipedia.org

Carbon-Sulfur Bond Activation and Cleavage Reactions

The carbon-sulfur (C-S) bond in this compound and related compounds is susceptible to activation and cleavage by transition metal complexes. This reactivity is of significant interest for applications in organic synthesis, particularly in cross-coupling reactions. rsc.orgnih.gov

The oxidative addition of a C-S bond to a low-valent transition metal is a fundamental step in many catalytic cycles involving organosulfur compounds. uni-muenster.dedicp.ac.cn For allylic aryl sulfides, this process has been studied with various metals, most notably palladium. uni-muenster.de The reaction of allyl phenyl sulfide with Pd(0) complexes, for example, occurs readily at room temperature. uni-muenster.de The mechanism is thought to involve a direct SN2' attack of the Pd(0) species on the allylic substrate. uni-muenster.de

The stability of the resulting oxidative addition intermediate, an allyl-palladium(II) thiolate complex, is dependent on the ligands present. uni-muenster.de In the presence of phosphine (B1218219) ligands, this intermediate can undergo further reactions. uni-muenster.de The study of these oxidative addition reactions is partly driven by their relevance to hydrodesulfurization processes in the petroleum industry. uni-muenster.denih.gov

Research has shown that the electronic properties of the aryl group can influence the rate and selectivity of the oxidative addition. In unsymmetrical diaryl sulfides, oxidative addition of a nickel catalyst occurs preferentially at the more electron-deficient C-S bond. uni-muenster.de This suggests that for substrates like this compound, the electronic nature of the para-methyl group can play a role in the reactivity.

The cleavage of C-S bonds in allyl aryl sulfides opens up possibilities for their use as electrophilic partners in cross-coupling reactions. rsc.orgresearchgate.netnih.govorganic-chemistry.org This approach provides an alternative to the more commonly used organohalides. rsc.org

Palladium-catalyzed cross-coupling reactions have been developed for the synthesis of various organic molecules utilizing C-S bond cleavage. organic-chemistry.orgorganic-chemistry.org For instance, the Buchwald-Hartwig amination of aryl sulfides can be achieved using well-defined palladium-NHC (N-heterocyclic carbene) precatalysts. researchgate.netorganic-chemistry.org These catalysts have shown excellent activity in the cross-coupling of aryl sulfides, proceeding through the selective activation of the C-S bond. researchgate.net

A notable application is the debenzylative cross-coupling of aryl benzyl (B1604629) sulfides with aryl bromides to synthesize diaryl sulfides. organic-chemistry.org This reaction, catalyzed by a palladium/NiXantPhos system, involves a tricatalytic cycle that includes α-arylation, C-S bond cleavage, and C-S bond formation. organic-chemistry.org While this example uses a benzyl sulfide, the principles can be extended to allylic systems. The mechanism of these cross-coupling reactions often involves the formation of a metal-thiolate intermediate following the initial C-S bond cleavage. nih.gov

| Catalyst System | Reaction Type | Substrate | Product |

| Pd(II)-NHC | Buchwald-Hartwig Amination | Aryl Sulfide | Aryl Amine |

| Pd(dba)₂/NiXantPhos | Debenzylative Cross-Coupling | Aryl Benzyl Sulfide | Diaryl Sulfide |

| CuI/ethylene glycol | Thiol Coupling | Aryl Iodide, Thiol | Aryl Sulfide |

Other Significant Chemical Transformations

Beyond rearrangements and C-S bond cleavage, the allyl moiety in this compound allows for a range of other important chemical transformations.

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes, typically containing ruthenium or molybdenum. wikipedia.org Allyl sulfides, including structures analogous to this compound, have been shown to be reactive substrates in ruthenium-catalyzed olefin metathesis reactions. nih.govrsc.orgresearchgate.netumich.edu

The success of olefin metathesis with allyl sulfides is often dependent on the choice of catalyst. nih.govrsc.org Different ruthenium-based catalysts exhibit varying levels of activity and selectivity for these substrates. nih.govrsc.org Allyl sulfides can participate in various types of metathesis reactions, including cross-metathesis (CM) and ring-closing metathesis (RCM). researchgate.netumich.edu For instance, allyl sulfides have been used in cross-metathesis reactions for the site-selective modification of proteins. researchgate.net

Interestingly, allyl chalcogenides, in general, have been found to enhance the rate of alkene metathesis reactions. nih.gov This makes them valuable substrates not only for general synthetic purposes but also in the context of bioconjugation. nih.gov

The double bond of the allyl group in this compound can participate in various cycloaddition and cyclization reactions to form cyclic structures. openstax.org

One important class of such reactions is the [4+3] cycloaddition, which involves the reaction of an allylic cation with a diene to form a seven-membered ring. researchgate.netillinois.edursc.org While the generation of a simple allyl cation from this compound for this purpose might be challenging, heteroatom-substituted allylic cations are effective dienophiles in these reactions. researchgate.net Sulfur-substituted allylic cations, for example, have been used in [4+3] cycloadditions. researchgate.net

Radical cyclization reactions also provide a route to cyclic compounds from allylic sulfides. For instance, a photoredox-catalyzed cascade [2+2+1] cyclization of 1,6-enynes with thiols has been reported to produce sulfur-containing polycyclic molecules. rsc.org In a different approach, copper-catalyzed atom transfer radical cyclization (ATRC) of N-allyl-haloamides has been shown to favor reaction at an S-allyl group over an N-allyl group, leading to the formation of sulfur-containing heterocyclic products. mdpi.com

Furthermore, the allyl sulfide moiety can be incorporated into molecules that undergo intramolecular cyclization. For example, mercury(II)-salt-mediated cyclization of unsaturated bonds is a known method for synthesizing carbocyclic and heterocyclic derivatives, and substrates containing allyl sulfide functionalities could potentially be employed in such transformations. beilstein-journals.org

| Reaction Type | Reactants | Product |

| [4+3] Cycloaddition | Allylic Cation, Diene | Seven-membered Ring |

| Radical Cyclization | 1,6-enyne, Thiol | Sulfur-containing Polycycle |

| ATRC | N-allyl-haloamide with S-allyl group | Sulfur-containing Heterocycle |

Mechanistic Investigations of Allyl 4 Methylphenyl Sulfide Transformations

Elucidation of Reaction Pathways and Intermediates

The transformations of allyl(4-methylphenyl) sulfide (B99878) can proceed through several distinct reaction pathways, often dictated by the reaction conditions and the nature of the reagents employed.

One significant pathway involves the rsc.orgresearchgate.net-sigmatropic rearrangement of allylsulfonium ylides derived from allyl(4-methylphenyl) sulfide. scielo.org.bo This rearrangement is a key step in various synthetic applications. The general mechanism involves the formation of a sulfonium (B1226848) ylide, which then undergoes a concerted pericyclic rearrangement to form a new carbon-carbon bond. scielo.org.bo

Another important transformation is the oxidative addition of the carbon-sulfur bond to transition metal complexes, particularly those of palladium and platinum. uni-muenster.de For instance, the reaction of allyl aryl sulfides with Pd(0) complexes can lead to the formation of a π-allylpalladium(II) thiolate intermediate. uni-muenster.de The stability and subsequent reactivity of this intermediate are highly dependent on the phosphine (B1218219) ligands present. In the presence of certain phosphines like triphenylphosphine (B44618) (PPh3), reductive elimination can occur, regenerating the allyl sulfide. uni-muenster.de

The cleavage of the S-S bond in the corresponding disulfide, di-p-tolyl disulfide, followed by allylation, provides a route to this compound. Mechanistic studies suggest that zinc metal in DMF can promote the cleavage of the S-S bond to generate a sulfur-centered nucleophile, which then reacts with an allylic halide. researchgate.net

Furthermore, theoretical studies on the ozonolysis of related allyl sulfides have shown that the reaction can proceed via two competitive pathways: cyclization to a primary ozonide and direct reaction with the sulfur atom. nih.gov While this study was not on this compound specifically, the findings suggest that similar pathways could be relevant in its oxidation reactions.

In the context of photooxidation, the addition of OH radicals to allyl methyl sulfide, a related compound, proceeds through a pre-reactive complex, leading to addition at either the C1 or C2 position of the allyl group. rsc.org The resulting RO2 radicals can then undergo complex intramolecular rearrangements and decomposition. rsc.org

Kinetic Studies of this compound Reactions

Kinetic studies provide quantitative insights into the rates and mechanisms of chemical reactions. For transformations involving allyl sulfides, kinetic analyses have been instrumental in understanding the factors that govern reaction speeds and in elucidating reaction mechanisms.

The oxidation of aryl methyl sulfides, including derivatives like 4-nitrophenyl methyl sulfide, by dimethyldioxirane (B1199080) has been shown to follow second-order kinetics. rsc.org The reaction rates are influenced by the solvent polarity, with different dependencies observed for the oxidation of the sulfide to the sulfoxide (B87167) and the subsequent oxidation of the sulfoxide to the sulfone. rsc.org For the sulfide oxidation, the rate is determined by the hydrogen bond donor capacity and electron-pair donicity of the solvent. rsc.org

In the context of photoracemization of chiral alkyl aryl sulfoxides, kinetic studies have revealed extremely fast reaction rates in the presence of a photosensitizer. acs.org The reactions were found to follow first-order kinetics, and second-order rate constants were calculated. acs.org While this study focused on sulfoxides, the principles of kinetic analysis are directly applicable to understanding the rates of transformations of the parent sulfides.

The kinetics of substitution reactions of platinum(II) complexes with biologically relevant nucleophiles, including sulfur-containing molecules, have been extensively studied. researchgate.net These studies often reveal an associative mechanism, where the rate is influenced by the nature of the ligands on the metal center. researchgate.net Such kinetic data is crucial for understanding the reactivity of metal catalysts in transformations involving this compound.

Table 1: Kinetic Data for Related Sulfide Reactions

| Reaction | Substrate | Oxidant/Reagent | Solvent | Kinetic Order | Rate Constant (k) | Reference |

| Oxidation | 4-Nitrophenyl methyl sulfide | Dimethyldioxirane | Acetone | Second | Varies with solvent | rsc.org |

| Ozonolysis | Allyl methyl sulfide | Ozone | - | Second | (2.63 ± 0.47) × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ (with CO scavenger) | nih.gov |

| Photoracemization | Chiral alkyl aryl sulfoxides | TPT⁺ | Various | First | k₂ = 1.77 × 10⁴–6.08 × 10¹ M⁻¹ s⁻¹ | acs.org |

Note: TPT⁺ refers to 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate.

Influence of Catalysts and Reagents on Reaction Mechanisms

The choice of catalysts and reagents plays a pivotal role in directing the reaction pathway and influencing the mechanism of transformations involving this compound.

Transition Metal Catalysts:

Palladium: Palladium complexes are widely used in reactions involving allyl sulfides. The mechanism of palladium-catalyzed reactions often involves the oxidative addition of the C-S bond to a Pd(0) species, forming a π-allyl palladium intermediate. uni-muenster.de The nature of the phosphine ligand on the palladium catalyst can significantly influence the stability and subsequent reactivity of this intermediate, thereby controlling the outcome of the reaction. uni-muenster.de

Platinum: Platinum complexes can also facilitate the oxidative addition of the C-S bond in allyl sulfides. uni-muenster.de Due to the kinetic inertness of platinum complexes compared to their palladium counterparts, they are often used in model studies to isolate and characterize reaction intermediates. uni-muenster.de

Rhodium: Rhodium catalysts have been employed in the Doyle-Kirmse reaction of allyl sulfides with diazo compounds. nih.gov The reaction proceeds through the formation of a rhodium carbenoid, which then reacts with the sulfide to generate a sulfonium ylide that undergoes a rsc.orgresearchgate.net-sigmatropic rearrangement. nih.govnih.gov

Ruthenium: Ruthenium catalysts have been used in isomerization-ring-closing metathesis strategies involving substrates containing an allyl sulfide moiety. researchgate.net In some cases, unexpected rearrangement products have been observed, indicating that the sulfide can play a key role in novel transformations. researchgate.net

Copper: Copper(I) complexes, often in conjunction with chiral ligands, have been used to catalyze reactions involving sulfonium ylides. nih.gov Mechanistic proposals often involve the formation of metal carbenoid intermediates. nih.gov

Other Reagents:

Zinc Metal: In the synthesis of allyl sulfides from disulfides, zinc metal in DMF has been shown to promote the cleavage of the S-S bond without the need for a catalyst. researchgate.net This suggests a direct reductive cleavage mechanism.

Grubbs' Catalyst: The use of Grubbs' second-generation catalyst with a substrate containing an N-allyl-N-[2-(allylsulfanyl)phenyl] moiety led to an unexpected rearrangement product, highlighting the intricate role of the sulfide in influencing the reaction pathway. researchgate.net

Table 2: Influence of Catalysts on Allyl Sulfide Transformations

| Catalyst/Reagent | Transformation | Proposed Mechanistic Feature | Reference |

| Palladium(0) complexes | C-S bond activation | Oxidative addition to form π-allyl palladium intermediate | uni-muenster.de |

| Platinum(0) complexes | C-S bond activation | Oxidative addition, useful for mechanistic studies | uni-muenster.de |

| Rhodium(II) acetate (B1210297) | Doyle-Kirmse reaction | Formation of a rhodium carbenoid intermediate | nih.govnih.gov |

| Grubbs' 2nd Gen. Catalyst | Ring-closing metathesis | Rearrangement influenced by the sulfide moiety | researchgate.net |

| Zinc/DMF | Cleavage of disulfides | Reductive cleavage of the S-S bond | researchgate.net |

Stereochemical Control and Asymmetric Induction in this compound Reactions

Controlling the stereochemical outcome of reactions is a central theme in modern organic synthesis. In transformations involving this compound and related compounds, significant efforts have been directed towards achieving stereochemical control and asymmetric induction.

The Doyle-Kirmse reaction , which involves the rsc.orgresearchgate.net-sigmatropic rearrangement of a sulfonium ylide, has been a focus for asymmetric catalysis. nih.gov While achieving high enantioselectivity in this reaction has been challenging, computational modeling has provided insights into the factors governing regio- and stereoselectivity. nih.gov For example, 1,3-allylic strain is believed to be responsible for the observed diastereoselectivity and the exclusive formation of (E)-olefins in certain cases. nih.gov

In the context of the ester enolate Claisen rearrangement , stereochemical control can be achieved through the stereoselective formation of the enolate. caltech.edu This principle can be extended to thio-Claisen rearrangements involving allyl vinyl sulfides, which are structurally related to this compound.

The use of chiral catalysts is a primary strategy for achieving asymmetric induction. For instance, chiral phosphine/copper(I) complexes have been successfully employed in reactions that produce β-hydroxyboronates with high enantiomeric and diastereomeric ratios. researchgate.net The proposed mechanism involves an enantioenriched α-boryl-copper-alkyl intermediate. researchgate.net

Furthermore, in palladium-catalyzed asymmetric allylic alkylations, the enantio-determining step is often the trapping of a zwitterionic π-allyl intermediate by a nucleophile. nih.gov The use of chiral ligands, such as phosphoramidites, can effectively control the facial selectivity of this attack, leading to high enantioselectivity. nih.gov

The oxidation of sulfides to chiral sulfoxides is another area where stereochemical control is crucial. acs.org While the direct asymmetric oxidation of this compound is a potential route to chiral building blocks, the development of highly selective methods remains an active area of research.

Advanced Spectroscopic and Structural Elucidation of Allyl 4 Methylphenyl Sulfide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules, including Allyl(4-methylphenyl) sulfide (B99878). Both ¹H and ¹³C NMR provide critical data on the chemical environment of each nucleus, allowing for a detailed mapping of the molecular framework.

In the ¹H NMR spectrum of a related compound, allyl phenyl sulfide, the protons of the allyl group exhibit characteristic signals. The methylene (B1212753) protons adjacent to the sulfur atom appear as a doublet, while the terminal vinyl protons show distinct multiplets. The vinylic proton internal to the chain presents as a multiplet due to coupling with the adjacent protons. The aromatic protons of the phenyl group typically appear as a complex multiplet in the downfield region of the spectrum. rsc.org

For Allyl(4-methylphenyl) sulfide, the presence of the methyl group on the phenyl ring introduces additional features. The methyl protons would appear as a singlet, and the aromatic protons would exhibit a splitting pattern characteristic of a 1,4-disubstituted benzene (B151609) ring, often as two distinct doublets.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. For allyl phenyl sulfide, the carbon signals for the allyl group and the phenyl ring are clearly distinguishable. rsc.orgchemicalbook.com In the case of this compound, the spectrum would additionally show a signal for the methyl carbon. The chemical shifts in both ¹H and ¹³C NMR are influenced by the electron-donating or withdrawing nature of the substituents, providing further insight into the electronic structure of the molecule. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Allyl Sulfide Derivatives

| Compound | Nucleus | Chemical Shift (ppm) |

|---|---|---|

| Allyl phenyl sulfide | ¹H | 7.32–7.30 (m, 2H), 7.26–7.22 (m, 2H), 7.14 (t, J = 7.4 Hz, 1H), 5.90–5.80 (m, 1H), 5.13–5.02 (m, 2H), 3.51 (d, J = 6.8 Hz, 2H) |

| ¹³C | 135.9, 133.6, 129.8, 128.8, 126.2, 117.6, 37.2 | |

| Bis(4-methylphenyl) sulfide | ¹H | 7.22 (d, J = 7.6 Hz, 4H), 7.08 (d, J = 8.4 Hz, 4H), 2.31 (s, 6H) |

| ¹³C | 136.9, 132.9, 131.0, 129.9, 21.0 |

Data sourced from a study on nickel phosphide (B1233454) nanoalloy catalysts. rsc.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. rsc.org In this compound, several characteristic absorption bands are expected, which confirm the presence of its key structural components.

The presence of the allyl group is indicated by several distinct peaks. A C=C stretching vibration is typically observed in the range of 1680-1640 cm⁻¹. libretexts.orglibretexts.org The stretching vibrations of the vinylic =C-H bonds appear between 3100-3000 cm⁻¹, while the out-of-plane bending vibrations for the =C-H bonds are found in the 1000-650 cm⁻¹ region. libretexts.orglibretexts.org

The aromatic p-tolyl group also gives rise to characteristic IR absorptions. Aromatic C-H stretching vibrations are generally seen from 3100-3000 cm⁻¹. libretexts.orglibretexts.org The in-ring C-C stretching vibrations of the aromatic ring typically produce bands in the 1600-1400 cm⁻¹ range. libretexts.orglibretexts.org The substitution pattern on the benzene ring can also be inferred from the pattern of C-H out-of-plane bending bands in the 900-675 cm⁻¹ region. libretexts.orglibretexts.org

The C-S stretching vibration is generally weak and falls in the fingerprint region of the spectrum, making it sometimes difficult to identify definitively.

Table 2: Characteristic Infrared Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Alkene (C=C) | Stretch | 1680-1640 |

| Vinylic C-H | Stretch | 3100-3000 |

| Vinylic C-H | Bend | 1000-650 |

| Aromatic C-H | Stretch | 3100-3000 |

| Aromatic C=C | In-ring Stretch | 1600-1585 and 1500-1400 |

| C-S | Stretch | Fingerprint Region |

General ranges for functional groups. libretexts.orglibretexts.orgpressbooks.pub

Mass Spectrometry (MS) in Reaction Product Characterization

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of its fragmentation patterns. In the context of this compound, MS is crucial for confirming its identity and for characterizing products from reactions in which it is involved.

Under electron impact (EI) ionization, allyl aryl sulfides typically show an abundant molecular ion peak (M⁺). nih.gov The fragmentation of these compounds is often dominated by α-cleavage, which is the breaking of the bond adjacent to the sulfur atom. nih.gov This can lead to the formation of various fragment ions that are characteristic of the substituents.

For allyl sulfides, a common fragmentation pathway involves the loss of the allyl group (C₃H₅) or the arylthio group (ArS). In some cases, rearrangements such as the Claisen rearrangement can occur in the mass spectrometer's source, leading to unique fragment ions. nih.gov The fragmentation patterns observed in the mass spectra of analogous sulfides often show similar behavior to their corresponding selenide (B1212193) counterparts. nih.gov

Chemical ionization (CI) is a softer ionization technique that typically results in less fragmentation and a more prominent protonated molecular ion ([M+H]⁺), which is useful for confirming the molecular weight. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of their elemental formulas.

Table 3: Potential Fragment Ions in the Mass Spectrum of this compound

| Ion | Description |

|---|---|

| [C₁₀H₁₂S]⁺ | Molecular Ion |

| [C₇H₇S]⁺ | Loss of allyl radical |

| [C₃H₅]⁺ | Allyl cation |

| [C₇H₇]⁺ | Tropylium ion (from rearrangement) |

Based on general fragmentation patterns of allyl aryl sulfides. nih.govibchem.commiamioh.edu

X-ray Crystallography for Solid-State Structural Determination (for related compounds)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself may not be readily available, the analysis of related thioether derivatives provides invaluable insights into the molecular geometry, bond lengths, bond angles, and intermolecular interactions that would be expected in the solid state.

Studies on various thioether derivatives have revealed key structural features. For instance, the crystal structures of thioether derivatives of quinolin-2-one and triarylamine silver salts have been determined, showcasing the coordination patterns and packing principles of molecules containing the thioether linkage. acs.orgscispace.com These studies often highlight the role of weak interactions, such as C-H···S and π-π stacking interactions, in governing the supramolecular architecture. scispace.comiucr.org

In the solid state, the conformation of the allyl group and the orientation of the p-tolyl ring relative to the sulfur atom would be key structural parameters for this compound. X-ray diffraction studies on similar molecules, such as rhenium(I) derivatives functionalized with thioether crowns, have provided detailed information on the coordination geometry around metal centers and the conformation of the thioether-containing ligands. unizar.es Such data from related structures allow for the construction of reliable molecular models for this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically designed to detect and characterize chemical species that have unpaired electrons, such as radicals and radical ions. The one-electron oxidation of sulfides can lead to the formation of sulfide radical cations (RS•+), which are important intermediates in many chemical and biological redox processes. researchgate.net

EPR spectroscopy has been instrumental in studying sulfur-centered radicals. iaea.org The g-factor and hyperfine splitting patterns in an EPR spectrum provide detailed information about the electronic structure of the radical and the distribution of the unpaired electron's spin density over the molecule. For instance, the one-electron oxidation of certain chalcogen-containing naphthalenes has been shown to form persistent radical cations in solution, which were characterized by EPR spectroscopy, UV-vis absorption, and DFT calculations. researchgate.netnih.gov

In the context of this compound, EPR spectroscopy would be the primary tool to investigate any radical species that might be formed, for example, through oxidation or photolysis. The resulting EPR spectrum would help to identify the nature of the radical, such as whether the unpaired electron is localized on the sulfur atom or delocalized over the π-system of the allyl and/or p-tolyl groups. Studies on related aromatic carboxylic acids containing a thioether group have demonstrated the formation of various radical species upon γ-irradiation, which were successfully characterized by EPR. iaea.org

Computational and Theoretical Chemistry Studies of Allyl 4 Methylphenyl Sulfide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and reactivity of organosulfur compounds. For Allyl(4-methylphenyl) sulfide (B99878), DFT calculations, typically using hybrid functionals like B3LYP or B3PW91 with basis sets such as 6-31G** or cc-pVQZ, can elucidate a variety of molecular properties. mdpi.comrsc.org

Geometry optimization is the first step, yielding the most stable three-dimensional structure of the molecule. From this optimized geometry, a wealth of information about the electronic properties can be extracted. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. testbook.com

DFT calculations also allow for the mapping of the electrostatic potential (ESP), which reveals the charge distribution on the molecular surface and indicates regions susceptible to electrophilic or nucleophilic attack. Furthermore, various reactivity descriptors can be calculated to quantify the molecule's behavior in chemical reactions. These global descriptors, derived from the HOMO and LUMO energies, include chemical potential (μ), molecular hardness (η) and softness (S), and the electrophilicity index (ω). rsc.org Such calculations have been used to compare the reactivity of various organosulfur compounds, providing a theoretical framework for understanding their chemical behavior. rsc.org

Table 1: Representative Theoretical Electronic Properties for an Allyl Aryl Sulfide Derivative Calculated via DFT

| Property | Description | Typical Calculated Value Range |

|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to electron-donating ability. | -6.0 to -7.5 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to electron-accepting ability. | -0.5 to -1.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity. | 4.5 to 6.5 eV |

| Dipole Moment (µ) | Measure of the net molecular polarity. | 1.0 to 2.5 Debye |

| Electronegativity (χ) | A measure of the ability of a molecule to attract electrons. | 3.0 to 4.5 eV |

| Molecular Hardness (η) | Resistance to change in electron distribution. | 2.2 to 3.3 eV |

Note: The values in this table are representative examples based on DFT studies of similar organosulfur compounds and are intended for illustrative purposes.

Molecular Dynamics Simulations and Conformational Analysis

Allyl(4-methylphenyl) sulfide is a flexible molecule due to the presence of several rotatable single bonds, particularly within the allyl group and its connection to the sulfur atom. Understanding its conformational landscape is crucial as different conformers can exhibit different properties and reactivity.

Computational methods are essential for exploring this landscape. Conformational analysis typically begins with a systematic search or by using molecular mechanics (MMFF) to identify potential low-energy structures. mdpi.com These candidate structures are then subjected to higher-level calculations, often using DFT (with functionals like B3LYP or M06) or ab initio methods (like MP2), to refine their geometries and determine their relative energies. mdpi.com For flexible thioether-containing molecules, studies have shown that different computational methods may predict different lowest-energy conformations, highlighting the complexity of accurately modeling these systems. mdpi.com The analysis focuses on key dihedral angles, such as the C-S-C-C torsion angle, which often prefers a gauche orientation in stable conformers of thioethers. mdpi.com

While these quantum chemical methods provide static pictures of stable conformers, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of this compound over time. An MD simulation would solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation. Such simulations can be used to determine the relative populations of different conformers at a given temperature and to calculate the energy barriers for interconversion between them. nih.gov By monitoring inter-atomic distances and torsional angles throughout the simulation, researchers can gain a detailed understanding of the molecule's flexibility and structural preferences in different environments, such as in a vacuum or in various solvents. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies (for related organosulfur compounds)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the structural properties of a series of compounds and their biological activity. nih.govdergipark.org.tr While specific QSAR studies on this compound are not prominent, research on related organosulfur compounds from natural sources, such as those from garlic, provides a relevant framework. mdpi.com

The fundamental principle of QSAR is that the biological activity of a molecule is determined by its chemical structure. nih.gov In a typical QSAR study, a set of related organosulfur compounds with known biological activities (e.g., inhibitory concentrations, IC50) is selected. mdpi.com For each molecule, a large number of "descriptors" are calculated. These descriptors are numerical representations of the molecule's physicochemical properties. They can be classified into several categories, including:

Quantum Chemical: Derived from calculations (like DFT), including HOMO/LUMO energies, charges, and reactivity indices. mdpi.com

Electrostatic: Describing the charge distribution and polarity. mdpi.com

Geometrical: Related to the molecule's size, shape, and surface area. mdpi.com

Topological: Based on the 2D graph representation of the molecule.

Constitutional: Simple counts of atoms, bonds, rings, etc.

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a mathematical model that links a subset of these descriptors to the observed biological activity. mdpi.comnih.gov

For instance, a QSAR study on the 15-lipoxygenase inhibitory activity of organosulfur compounds found that the most significant descriptors were quantum chemical ones, particularly those related to carbon atoms rather than the sulfur atoms. mdpi.com One of the statistically best models took the form:

IC50 = (-329.98 ± 44.220) + (7.9331x10⁴ ± 7264.1)D1 + (7713.6 ± 1171.6)D2 mdpi.com

Here, D1 was a quantum chemical descriptor representing the average electrophilic reaction index for a carbon atom. mdpi.com The positive coefficient for this descriptor implied that increasing its value would lead to a higher IC50 value (lower activity). mdpi.com Such models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the rational design of more potent molecules. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions involving organosulfur compounds. By modeling the potential energy surface of a reaction, researchers can identify the most favorable pathways, characterize intermediates, and determine the structures and energies of transition states. semanticscholar.org

For molecules similar to this compound, such as Allyl Phenyl Sulfide, DFT calculations (e.g., at the B3PW91/6-31G** level) have been used to model thermal transformations like the dergipark.org.trdergipark.org.tr-sigmatropic rearrangement. mdpi.com In these studies, reactants, intermediates, and products are identified as minima on the potential energy surface (having no imaginary vibrational frequencies), while transition states are located as first-order saddle points (having exactly one imaginary frequency). mdpi.com The energy difference between the reactants and the transition state defines the activation energy barrier for the reaction.

Theoretical modeling has also been applied to understand the oxidation mechanisms of allyl sulfides. For example, the OH-initiated oxidation of allyl methyl sulfide was studied using DFT, revealing a complex mechanism involving a pre-reactive complex followed by addition to the double bond and subsequent reactions with atmospheric O₂. acs.org Similarly, quantum mechanical calculations have been used to model the oxidation of sulfides by hydrogen peroxide, a process relevant to biological systems. These models can investigate the role of solvent molecules in stabilizing transition states and can map the potential energy surface along the reaction coordinate, showing the energy profile as reactants are converted to products. By comparing the energy barriers of different possible pathways, these computational studies can predict which reaction mechanisms are most likely to occur under specific conditions. mdpi.com

Applications of Allyl 4 Methylphenyl Sulfide in Chemical Synthesis and Materials Science

Utility as a Synthon and Intermediate in Organic Synthesis

Allyl(4-methylphenyl) sulfide (B99878) serves as a valuable building block, or synthon, in organic synthesis, primarily due to the reactivity of the allyl group and the stabilizing influence of the 4-methylphenyl substituent. The sulfur atom also plays a crucial role in mediating various transformations.

One of the key reactions involving allyl sulfides is the nih.govresearchgate.net-sigmatropic rearrangement of the corresponding sulfur ylides. rochester.edu This reaction, often referred to as the Doyle-Kirmse reaction in the context of diazo compounds, provides a powerful method for carbon-carbon bond formation. rochester.edu The process is initiated by the reaction of the allyl sulfide with a metal carbenoid, generated from a diazo compound and a transition metal catalyst, to form a sulfur ylide intermediate. This ylide then undergoes a concerted nih.govresearchgate.net-sigmatropic rearrangement to yield a homoallylic sulfide. rochester.edu

Quantum-chemical studies have been employed to understand the thermal transformations of analogous compounds like allyl phenyl sulfide. These studies suggest that the thio-Claisen rearrangement can lead to the formation of various products, with the product composition being influenced by reaction conditions and the presence of catalysts. researchgate.net

The versatility of allyl sulfides as synthons is further highlighted by their participation in various coupling reactions. For instance, nickel-catalyzed reductive coupling reactions of allyl bromides with thiosulfonates can produce allyl sulfides. organic-chemistry.org

Role in Catalytic Processes

The involvement of allyl(4-methylphenyl) sulfide and related allyl sulfides in catalytic processes is an area of active research. These compounds can act as substrates in metal-catalyzed reactions or as components of ligands that modulate the activity and selectivity of transition metal catalysts. nih.govsemanticscholar.org

Substrate in Metal-Catalyzed Reactions:

As mentioned earlier, allyl sulfides are key substrates in the Doyle-Kirmse reaction, which is catalyzed by various transition metals, including rhodium, copper, and cobalt complexes. rochester.edu In these reactions, the allyl sulfide interacts with a metal-carbenoid species to form a sulfur ylide, which subsequently rearranges. rochester.edu The choice of metal catalyst and ligands can influence the efficiency and stereoselectivity of this transformation. nih.gov

Myoglobin-based biocatalysts have also been developed to promote asymmetric Doyle-Kirmse reactions, demonstrating high catalytic efficiency across a range of allylic sulfide substrates. rochester.edu

Ligand Component:

While less common than their role as substrates, the sulfur atom in allyl sulfides can coordinate to transition metals, suggesting their potential as ligands in catalysis. The strong coordination of thioethers to transition metals can sometimes hinder catalytic activity; however, many catalysts are capable of overcoming this potential deactivation to facilitate C-S bond formation and other transformations. semanticscholar.org The electronic properties of the 4-methylphenyl group can be tuned to modulate the coordinating ability of the sulfur atom, which could, in turn, influence the properties of a metal catalyst.

Applications in Polymer and Materials Science

The unique reactivity of the allyl sulfide functional group has led to its exploration in the field of polymer and materials science. These applications often leverage the dynamic nature of the carbon-sulfur and sulfur-sulfur bonds within these molecules.

Organosulfide-Based Solid-Electrolyte Interphases (SEIs):

In the context of advanced battery technologies, particularly all-solid-state batteries, the formation of a stable solid-electrolyte interphase (SEI) is crucial for performance and safety. nih.govnih.gov Sulfide-based materials are promising candidates for solid electrolytes due to their high ionic conductivities. northeastern.eduscispace.com While direct application of this compound in SEIs is not extensively documented, the fundamental chemistry of organosulfides is relevant. Artificial SEIs composed of lithium or sodium sulfides (LiₓSᵧ and NaₓSᵧ) have been synthesized and studied. nih.govnih.gov The porosity and composition of these sulfide-based interphases significantly impact their performance. nih.govnih.gov

Polymer Networks:

Allyl sulfides are valuable monomers and chain transfer agents in the synthesis of advanced polymer networks. The allyl sulfide functionality can undergo addition-fragmentation chain transfer (AFT), a process that allows for network rearrangement and stress relaxation during polymerization. nih.gov This is particularly beneficial in thiol-ene photopolymerizations, where the incorporation of allyl sulfides can mitigate polymerization-induced shrinkage stress. nih.gov The AFT mechanism involves the reversible addition of a thiyl radical to the allyl group, leading to a temporary sequestration of the radical and a reduction in the polymerization rate. nih.gov This dynamic bond exchange has been leveraged to create residual stress-free polymer coatings and to enable the recycling and upcycling of vinyl polymers. researchgate.net

Furthermore, the thermal treatment of allyl sulfides can initiate polymerization through homolytic bond cleavage, forming radicals that can propagate polymerization. nsf.gov This principle has been applied to the use of garlic essential oil, which is rich in allyl sulfides, to create renewable adhesives. nsf.govrsc.org

| Application Area | Specific Role of this compound | Key Chemical Principles |

| Organic Synthesis | Synthon and Intermediate | nih.govresearchgate.net-Sigmatropic Rearrangement (Doyle-Kirmse), Thio-Claisen Rearrangement, Coupling Reactions |

| Catalysis | Substrate in Metal-Catalyzed Reactions | Ylide Formation, C-C Bond Formation |

| Catalysis | Potential Ligand Component | Coordination to Transition Metals |

| Materials Science | Monomer/Chain Transfer Agent in Polymer Networks | Addition-Fragmentation Chain Transfer (AFT), Radical Polymerization |

| Materials Science | Precursor for Sulfide-Based Materials | Formation of Solid-Electrolyte Interphases (SEIs) |

Bioactivity and Biochemical Mechanisms of Allyl 4 Methylphenyl Sulfide in Vitro/mechanistic Focus

In Vitro Studies of Antioxidant Activity and Oxidative Stress Mitigation

Organosulfur compounds, a class to which Allyl(4-methylphenyl) sulfide (B99878) belongs, are recognized for their antioxidant properties and their ability to mitigate oxidative stress. While direct studies on Allyl(4-methylphenyl) sulfide are limited, research on analogous compounds, such as Allyl methyl sulfide (AMS), provides significant insight into these mechanisms. In vitro and mechanistic studies demonstrate that these compounds can effectively combat oxidative damage through various pathways.

One primary mechanism is the enhancement of the endogenous antioxidant defense system. Studies on AMS have shown it can significantly increase the levels and activities of non-enzymatic and enzymatic antioxidants. nih.govnih.gov This includes bolstering the circulatory antioxidant status, which helps to neutralize reactive oxygen species (ROS) and reduce cellular damage. nih.gov The mitigation of oxidative stress is also achieved by reducing the formation of lipid peroxides and hydroperoxides, which are key markers of oxidative damage to cellular membranes. nih.gov

Furthermore, the broader family of sulfur-containing compounds, including hydrogen sulfide (H2S), plays a crucial role in maintaining redox homeostasis. eur.nlmdpi.com These compounds can directly scavenge ROS and modulate key signaling pathways involved in the antioxidant response, such as the Keap1/Nrf2 pathway, leading to the expression of protective genes. eur.nlresearchgate.net The antioxidant activity of various organosulfur compounds has been demonstrated to inhibit the oxidation of human low-density lipoprotein (LDL) in vitro, a key event in the development of atherosclerosis. researchgate.net The efficacy of these compounds often depends on their specific chemical structure, including the nature of the alkyl or aryl groups and the number of sulfur atoms. researchgate.net

Table 1: Summary of In Vitro Antioxidant Effects of Related Allyl Sulfur Compounds

| Compound/Class | Observed Effect | Mechanism |

|---|---|---|

| Allyl methyl sulfide (AMS) | Attenuation of hyperglycemia-mediated hepatic oxidative stress. nih.gov | Increased levels of non-enzymatic antioxidants and activities of antioxidant enzymes; decreased lipid peroxide formation. nih.govnih.gov |

| Organosulfur Compounds | Inhibition of human LDL oxidation. researchgate.net | Direct scavenging of ROS and interaction with lipid components. researchgate.net |

| Diallyl sulfide (DAS) | Reduction of ROS formation and DNA strand breaks in mammary epithelial cells. mdpi.com | Attributed to the inhibition of enzymes like cytochrome P450-2E1 that can generate oxidative stress. mdpi.com |

Molecular Mechanisms of Enzyme Modulation (e.g., CYP2E1 inhibition studies using analogues)

Allyl sulfur compounds are well-documented modulators of various drug-metabolizing enzymes, with a particular focus on the inhibition of Cytochrome P450 2E1 (CYP2E1). This enzyme is involved in the metabolism of numerous xenobiotics and is a significant source of oxidative stress through the generation of ROS. tandfonline.com The inhibition of CYP2E1 is a key mechanism behind the protective effects of these compounds.

Studies on analogues such as diallyl sulfide (DAS), allylmercaptan (AM), and allylmethylsulfide (AMS) have demonstrated their effectiveness in suppressing both constitutive and inducible expression of CYP2E1. nih.gov Research indicates that these compounds can decrease CYP2E1-catalyzed metabolic activities by 45% to 90%. nih.gov The suppression mechanism appears to occur at a post-transcriptional level, as the compounds reduce the levels of CYP2E1 apoprotein without significantly altering CYP2E1 mRNA levels. nih.gov

Kinetic studies have further elucidated the inhibitory potential of these analogues. Diallyl sulfide is metabolized by CYP2E1 to diallyl sulfoxide (B87167) and diallyl sulfone, with the latter acting as a mechanism-based (suicide) inhibitor of the enzyme. researchgate.net Comparative studies of DAS and its analogues have sought to identify even more potent and less toxic inhibitors. For instance, allyl methyl sulfide (AMS) has been shown to be a more potent inhibitor than DAS, exhibiting lower K_i and IC₅₀ values. memphis.edu This competitive inhibition is believed to result from the effective binding of the sulfur compounds to the heme iron ion within the active site of the enzyme. tandfonline.com

Table 2: Comparative Inhibition of CYP2E1 by Diallyl Sulfide (DAS) and its Analogues

| Compound | Inhibition Type | K_i (μmol/L) | IC₅₀ (μmol/L) | Reference |

|---|---|---|---|---|

| Diallyl sulfide (DAS) | Competitive / Mechanism-based | 6.3 | 17.3 | memphis.edu |

| Allyl methyl sulfide (AMS) | Competitive | 4.4 | 11.4 | memphis.edu |

| Diallyl ether | Competitive | 3.1 | 6.3 | memphis.edu |

| Allyl mercaptan (AM) | Not specified | 10-20 (IC₅₀) | 10-20 | nih.gov |

Investigation of Cellular Pathway Modulation (e.g., anti-inflammatory or cytoprotective mechanisms)

Beyond enzyme inhibition, allyl sulfur compounds modulate a variety of cellular pathways, leading to anti-inflammatory and cytoprotective outcomes. These compounds can influence signaling cascades that regulate cell proliferation, apoptosis (programmed cell death), and inflammation.

The anti-inflammatory effects have been demonstrated in studies where allyl sulfides and related compounds inhibit key inflammatory mediators. For example, allyl methyl sulfide has been shown to alleviate inflammation by significantly reducing the expression of pro-inflammatory markers such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and the nuclear factor-kappa B (NF-κB) p65 subunit. nih.gov Other organosulfur compounds, like diallyl disulfide (DADS), have been found to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE₂), as well as the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in activated macrophage cells. researchgate.net

Cytoprotective mechanisms often involve the regulation of cell cycle and the induction of apoptosis in aberrant cells. Allyl sulfides can suppress cellular proliferation by inducing cell cycle arrest, typically at the G2/M phase. nih.gov This cell cycle blockade is associated with depressed activity of key regulatory proteins like p34cdc2 kinase. nih.gov Furthermore, these compounds can trigger apoptosis, thereby eliminating potentially cancerous cells. nih.govresearchgate.net This pro-apoptotic effect is linked to the generation of intracellular ROS in cancer cells, mobilization of cytosolic calcium, and a decrease in mitochondrial membrane potential, ultimately activating apoptotic pathways. researchgate.net

Table 3: Effects of Allyl Sulfides on Cellular Pathways

| Cellular Pathway | Key Molecules Modulated | Resulting Effect | Compound(s) Studied |

|---|---|---|---|

| Inflammation | NF-κB, TNF-α, IL-6, iNOS, COX-2 | Suppression of inflammatory response | Allyl methyl sulfide, Diallyl disulfide nih.govresearchgate.net |

| Cell Cycle Regulation | p34cdc2 kinase | G2/M phase arrest, inhibition of proliferation | Allyl sulfides (general) nih.gov |

| Apoptosis | p53, Bcl-2 family proteins | Induction of programmed cell death in cancer cells | Diallyl sulfide, Diallyl disulfide, Diallyl trisulfide mdpi.comresearchgate.net |

Role in Carcinogen Bioactivation Suppression Mechanisms (general for allyl sulfur compounds)

A significant aspect of the bioactivity of allyl sulfur compounds is their ability to inhibit the cancer process by suppressing the metabolic activation of procarcinogens. nih.gov Many chemical carcinogens are inert until they are converted into reactive electrophilic metabolites by metabolic enzymes, primarily Phase I enzymes like the cytochrome P450 superfamily. By modulating these enzymes, allyl sulfur compounds can prevent the formation of DNA-damaging agents.

The primary mechanism for this protective effect is the inhibition of enzymes responsible for carcinogen bioactivation, most notably CYP2E1. mdpi.com As discussed previously, compounds like diallyl sulfide and its analogues are potent inhibitors of this enzyme. nih.gov This inhibition directly reduces the conversion of various procarcinogens, including nitrosamines and other small organic molecules, into their ultimate carcinogenic forms. nih.govnih.gov

In addition to inhibiting Phase I activating enzymes, allyl sulfur compounds can also stimulate the activity of Phase II detoxification enzymes. researchgate.net These enzymes, such as glutathione (B108866) S-transferases (GSTs), conjugate reactive metabolites, rendering them more water-soluble and easier to excrete. The induction of Phase II enzymes is often mediated through the activation of transcription factors like Nrf2. researchgate.net This dual action—suppressing the activation of carcinogens while simultaneously enhancing their detoxification—forms the basis of the chemopreventive effects attributed to this class of compounds. researchgate.netnih.gov These mechanisms are not specific to a single tissue or carcinogen, highlighting the broad protective potential of allyl sulfur compounds. nih.gov

Table 4: Examples of Carcinogen Bioactivation Suppressed by Allyl Sulfur Compounds

| Carcinogen Class | Specific Example(s) | Mechanism of Suppression |

|---|---|---|

| Nitrosamines | N-nitrosodimethylamine (NDMA) | Inhibition of CYP2E1-mediated demethylase activity. mdpi.comnih.gov |

| Polycyclic Aromatic Hydrocarbons | Benzo[a]pyrene (BaP) | Inhibition of metabolic activation pathways. researchgate.net |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Allyl methyl sulfide | AMS |

| Allylmercaptan | AM |

| Diallyl ether | - |

| Diallyl disulfide | DADS |

| Diallyl sulfide | DAS |

| Diallyl sulfone | - |

| Diallyl sulfoxide | - |

| Diallyl trisulfide | DATS |

| Hydrogen sulfide | H₂S |

| Interleukin-6 | IL-6 |